molecular formula C17H13NO2 B064972 2-(2-Methylphenyl)quinoline-4-carboxylic acid CAS No. 174636-85-2

2-(2-Methylphenyl)quinoline-4-carboxylic acid

Cat. No. B064972
M. Wt: 263.29 g/mol
InChI Key: YLQGICXPTGQXFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline-4-carboxylic acid derivatives, including 2-(2-Methylphenyl)quinoline-4-carboxylic acid, can be synthesized through several methods. A notable approach involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium(III) chloride and microwave irradiation, achieving isolated yields up to 57% within 3 minutes (Dorothée Duvelleroy et al., 2005). Another method includes a domino process using arylmethyl azides to synthesize unsubstituted quinoline-3-carboxylic acid ethyl esters, highlighting the versatility in synthesizing quinoline derivatives (J. Tummatorn et al., 2013).

Molecular Structure Analysis

The molecular and crystal structures of quinoline derivatives, including 2-(2-Methylphenyl)quinoline-4-carboxylic acid, have been determined by X-ray diffraction analysis. These studies reveal the arrangement of atoms within the molecule and how this structure influences its chemical behavior and interaction with other molecules. For example, the crystal and molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate were confirmed, showing the importance of structural analysis in understanding these compounds' properties (E. Fazal et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, highlighting their chemical versatility. For instance, the synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors demonstrate the potential pharmaceutical applications of these compounds. The study revealed the importance of substituents on the quinoline ring for COX-2 inhibitory activity (A. Zarghi et al., 2009).

Physical Properties Analysis

Quinoline derivatives exhibit a range of physical properties, such as fluorescence and thermal stability, which can be tailored for specific applications. For instance, quinoline derivatives containing both a biphenyl group and an α, β-diarylacrylonitrile unit have been synthesized, showing blue to green fluorescence and good thermal stability, making them potential candidates for organic light-emitting diodes (Q. Li et al., 2011).

Chemical Properties Analysis

The chemical behavior of 2-(2-Methylphenyl)quinoline-4-carboxylic acid and related compounds can be explored through their reactions and interaction with other chemicals. For example, the study of metal complexes based on quinoline carboxylate ligands from 2-(pyridin-4-yl)quinoline-4-carboxylic acid under hydrothermal conditions has provided insights into their potential applications in catalysis and material science (Long Zhang et al., 2016).

Scientific Research Applications

Synthesis of Quinoline-2-Carboxylic Acid Derivatives A research work detailed the synthesis of quinoline derivatives, emphasizing their role as efficient fluorophores widely used in biochemistry and medicine for studying biological systems. The derivatives, particularly aminoquinolines, were explored for their potential as antioxidants and radioprotectors. The study involved reactions of 2-chloro-4-methylquinolines with 2and 4-aminobenzoic acids and ethyl 4-aminobenzoate to obtain new quinoline derivatives (Aleksanyan & Hambardzumyan, 2013).

Photophysical Properties of Quinoline Derivatives The synthesis of quinoline derivatives containing benzimidazole and benzothiazole moieties was explored, with a focus on their photophysical behaviors in different solvent polarities. The compounds exhibited dual emissions (normal emission and Excited-state Intramolecular Proton Transfer (ESIPT) emission) and large Stokes׳ shift emission patterns. The photophysical study highlighted that the emission properties of these compounds are influenced by solvent polarity. The thermal stability of the compounds was also assessed, demonstrating stability up to 300°C (Padalkar & Sekar, 2014).

Biological Activity and Applications

Antibacterial and Antifungal Properties A study focused on the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives through microwave-irradiated and conventional methods. These synthesized compounds were screened for in vitro antimicrobial activity against various gram-positive and gram-negative organisms, showing prominent results for certain strains. Some compounds exhibited excellent DNA fragmentation patterns, confirming apoptosis, and suggesting their potential in therapeutic applications (Bhatt & Agrawal, 2010).

Quinoline Derivatives as Therapeutic Candidates A natural quinoline alkaloid isolated from a deep-sea-derived fungus was synthesized and its neuroprotective properties were evaluated using a Caenorhabditis elegans Parkinson's disease model. The compound significantly ameliorated dopaminergic neurodegeneration and restored behavioral defects in worms, modulating the formation of neurotoxic α-synuclein oligomers and enhancing proteasome activity. These findings suggest the compound's potential as a therapeutic candidate for Parkinson's disease treatment (Lee et al., 2022).

COX-2 Inhibitory Activity A group of 4-carboxyl quinoline derivatives was designed and synthesized as selective COX-2 inhibitors. The in vitro COX-1/COX-2 structure-activity relationships were determined by varying the substituents on the quinoline ring. One compound, in particular, was identified as a potent and highly selective COX-2 inhibitor, more potent than the reference drug celecoxib. Molecular modeling studies suggested the mechanism of action of the synthesized compounds as novel anticancer agents (Zarghi et al., 2009).

Safety And Hazards

The compound is classified under GHS07 and has the signal word “Warning”. It has hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The development of small molecules like “2-(2-Methylphenyl)quinoline-4-carboxylic acid” could be a rich source of biological potential . The industry demands the development of such molecules, which could lead to the discovery of potent inhibitors of various enzymes, contributing to the development of new therapeutic drugs .

properties

IUPAC Name

2-(2-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-6-2-3-7-12(11)16-10-14(17(19)20)13-8-4-5-9-15(13)18-16/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQGICXPTGQXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346504
Record name 2-(2-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenyl)quinoline-4-carboxylic acid

CAS RN

174636-85-2
Record name 2-(2-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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